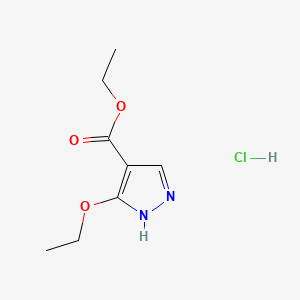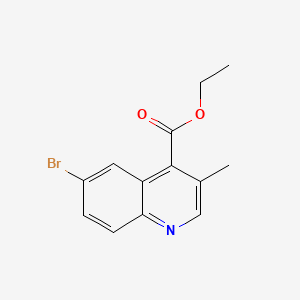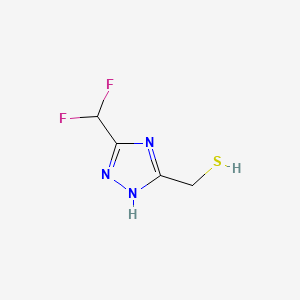
(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol is a compound that has garnered significant interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol typically involves the introduction of the difluoromethyl group onto the triazole ring. One common method is the reaction of a triazole precursor with difluoromethylating agents under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve the desired substitution efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the triazole ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding sulfide.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the triazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiol group can participate in redox reactions, influencing cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives with different substituents, such as:
- (5-(Difluoromethyl)-1H-1,2,4-triazol-3-yl)methanol
- (5-(Difluoromethyl)-1H-1,2,4-triazol-3-yl)methanamine
Uniqueness
What sets (5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol apart is its combination of the difluoromethyl and methanethiol groups. This unique structure imparts distinct chemical properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C4H5F2N3S |
|---|---|
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanethiol |
InChI |
InChI=1S/C4H5F2N3S/c5-3(6)4-7-2(1-10)8-9-4/h3,10H,1H2,(H,7,8,9) |
Clave InChI |
VBAXYRYSPYGZNY-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NC(=NN1)C(F)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)
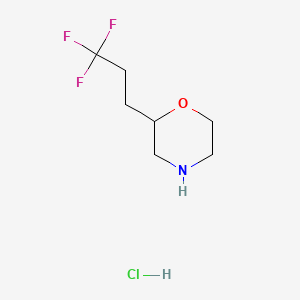

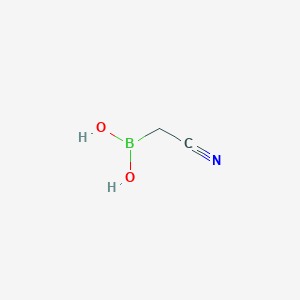
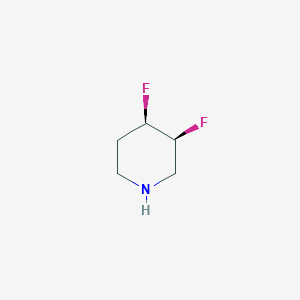
![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)
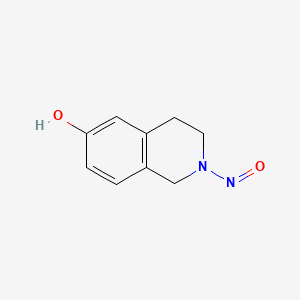
![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)
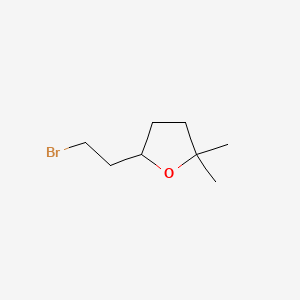
![(3-Aminopropyl)(benzyl)[3-(dimethylamino)propyl]amine](/img/structure/B13458815.png)

